molecular formula C19H14N4OS B2585479 N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide CAS No. 1206995-61-0

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2585479
CAS No.: 1206995-61-0
M. Wt: 346.41
InChI Key: FMXUKFAWBMKQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a thiazole ring

Preparation Methods

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated ketone. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The final step involves coupling the pyrazole and thiazole intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions .

Industrial production methods for such compounds generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .

Properties

IUPAC Name

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-18(17-12-25-19(22-17)14-4-2-1-3-5-14)21-15-8-6-13(7-9-15)16-10-11-20-23-16/h1-12H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXUKFAWBMKQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.